[(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and an isopropoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 3-isopropoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 1-ethyl-4-methyl-1H-pyrazol-5-amine
- 5-methyl-1-propyl-1H-pyrazol-3-amine
- 1-isopropyl-3-methyl-1H-pyrazol-5-amine
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1856055-10-1 |
---|---|
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N3O.ClH/c1-4-15-12(6-8-14-15)10-13-7-5-9-16-11(2)3;/h6,8,11,13H,4-5,7,9-10H2,1-3H3;1H |
InChI Key |
HIBPUUJKHKGYKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCOC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.